N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1040662-23-4
VCID: VC5917913
InChI: InChI=1S/C20H17N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,21,25)(H,22,26)
SMILES: C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3
Molecular Formula: C20H17N3O3
Molecular Weight: 347.374

N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

CAS No.: 1040662-23-4

Cat. No.: VC5917913

Molecular Formula: C20H17N3O3

Molecular Weight: 347.374

* For research use only. Not for human or veterinary use.

N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide - 1040662-23-4

Specification

CAS No. 1040662-23-4
Molecular Formula C20H17N3O3
Molecular Weight 347.374
IUPAC Name N'-benzoyl-1-benzyl-6-oxopyridine-3-carbohydrazide
Standard InChI InChI=1S/C20H17N3O3/c24-18-12-11-17(14-23(18)13-15-7-3-1-4-8-15)20(26)22-21-19(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,21,25)(H,22,26)
Standard InChI Key QHJFNEBADUCVMT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure integrates three critical components:

  • 1-Benzyl-6-oxo-1,6-dihydropyridine core: A partially saturated pyridine ring with a ketone group at position 6 and a benzyl group attached to the nitrogen at position 1. This core is known for its electron-deficient nature, facilitating nucleophilic aromatic substitutions.

  • Carbohydrazide functional group: Positioned at carbon 3 of the pyridine ring, this group (–CONHNH–) serves as a bridge connecting the dihydropyridine core to the benzoyl substituent.

  • N'-Benzoyl substituent: A benzene ring linked via a carbonyl group to the terminal nitrogen of the carbohydrazide moiety, introducing steric bulk and hydrophobic interactions.

The molecular formula is hypothesized to be C₂₀H₁₈N₃O₃ based on structural analogs, with a molecular weight of approximately 356.38 g/mol.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N'-benzoyl-1-benzyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves a multi-step approach:

  • Formation of the dihydropyridine core:

    • Condensation of ethyl acetoacetate with benzylamine under acidic conditions yields 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate.

  • Hydrazide formation:

    • Hydrolysis of the ester group to a carboxylic acid, followed by reaction with hydrazine hydrate, produces the carbohydrazide intermediate.

  • Benzoylation:

    • Acylation of the terminal hydrazide nitrogen with benzoyl chloride in the presence of a base (e.g., triethylamine) completes the synthesis.

Optimization Considerations:

  • Solvent choice (e.g., dimethylformamide enhances acylation efficiency).

  • Temperature control (reflux conditions for hydrazide formation, room temperature for benzoylation).

  • Purification via column chromatography using silica gel and ethyl acetate/hexane mixtures.

Analytical Characterization

Spectroscopic and Chromatographic Methods

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.2–7.4 ppm (aromatic protons), δ 4.5 ppm (benzyl CH₂), and δ 10.1 ppm (hydrazide NH).

    • ¹³C NMR: Peaks corresponding to the carbonyl groups (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 356.38 (M⁺) with fragmentation patterns confirming the benzoyl and benzyl groups.

  • Infrared (IR) Spectroscopy:

    • Stretching vibrations at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), and 1600 cm⁻¹ (C=N).

Biological Activity and Applications

Comparative Analysis of Analogous Compounds

Compound NameCore StructureSubstituentsBiological Activity
N'-Benzoyl target compoundDihydropyridineBenzyl, benzoylUnder investigation
1-Benzyl-6-oxo derivativeDihydropyridine3,4-DimethylbenzoylAntimicrobial
N'-(2-Chlorobenzylidene)PyridazineChlorobenzylideneAnticancer

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize bioactivity.

  • In Vivo Toxicity Profiling: Assessing pharmacokinetics and safety in model organisms.

  • Computational Modeling: Docking studies to predict target proteins and binding affinities.

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